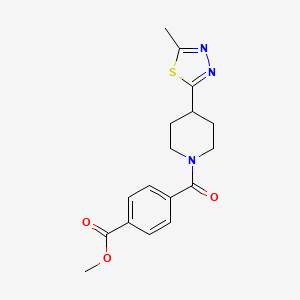

Methyl 4-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to contain a 1,3,4-thiadiazole ring, which is a type of heterocyclic compound. These compounds have been the subject of considerable interest for designing new antitumor agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit replication of both bacterial and cancer cells .

Synthesis Analysis

While specific synthesis methods for your compound were not found, 1,3,4-thiadiazole derivatives are often synthesized using hydrazonoyl halides with various reagents .Molecular Structure Analysis

The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . This suggests that the compound could interact with biological systems in a manner similar to pyrimidine.Chemical Reactions Analysis

Again, while specific reactions involving your compound were not found, 1,3,4-thiadiazole derivatives are known to react with hydrazonoyl halides to form various nitrogen, oxygen, sulfur, and selenium containing compounds .Scientific Research Applications

Synthesis and Biological Activity

A significant portion of the research involving this compound centers on its synthesis and potential as a biological agent. For example, studies have explored the synthesis of novel thiadiazole derivatives, highlighting their potential in biomedical applications due to their structural diversity and biological activities. One such study described the synthesis of 1,3,4-thiadiazole amide compounds containing piperazine, which exhibited inhibitory effects against certain bacterial strains, suggesting their potential as antimicrobial agents (Xia, 2015).

Anticancer Applications

The antiproliferative effect of thiadiazole derivatives on human leukemic cells was investigated, revealing that certain compounds displayed potent activity against leukemia cell lines. This suggests the therapeutic potential of thiadiazole derivatives, including those similar in structure to "Methyl 4-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)benzoate," in cancer treatment (Sharath Kumar et al., 2014).

Interaction with Biological Membranes

Research on the molecular organization of compounds within the thiadiazole group in biological membranes has provided insights into their interaction mechanisms. For instance, studies on the interaction of thiadiazole derivatives with lipid bilayers have shown how these compounds can influence membrane properties, which is crucial for designing drugs with optimal bioavailability and therapeutic effects (Kluczyk et al., 2016).

Photodynamic Therapy Applications

The photophysical and photochemical properties of thiadiazole derivatives have been studied for their potential applications in photodynamic therapy (PDT), a treatment modality for cancer. Such compounds, due to their ability to generate singlet oxygen upon light activation, could serve as photosensitizers in PDT, targeting cancer cells while sparing healthy tissue (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition for Therapeutic Applications

Some studies have focused on the inhibition of carbonic anhydrase isozymes by thiadiazole derivatives, which is relevant for developing therapies for conditions like glaucoma, epilepsy, and cancer. These compounds have shown inhibition of various human carbonic anhydrase isozymes, indicating their potential as therapeutic agents (Alafeefy et al., 2015).

Future Directions

Mechanism of Action

Target of Action

Methyl 4-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)benzoate is a compound that belongs to the 1,3,4-thiadiazole class of heterocycles It’s known that 1,3,4-thiadiazole derivatives have shown a broad spectrum of activity against various pathogens , suggesting that they may target microbial cells.

Mode of Action

It’s known that 1,3,4-thiadiazole derivatives, to which this compound belongs, exhibit a wide variety of biological activities . They are known to interact with their targets, leading to changes that result in their antimicrobial effects .

Biochemical Pathways

It’s known that 1,3,4-thiadiazole derivatives can affect various biochemical pathways, leading to their broad spectrum of pharmacological activities .

Result of Action

It’s known that 1,3,4-thiadiazole derivatives have a broad spectrum of pharmacological activities , suggesting that they may have various molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

It is known that thiadiazole derivatives, such as this compound, have the ability to disrupt processes related to DNA replication . This allows them to inhibit the replication of both bacterial and cancer cells

Cellular Effects

It is known that thiadiazole derivatives can have significant impacts on cell function . They can influence cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that thiadiazole derivatives can disrupt processes related to DNA replication , which suggests that they may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression

Properties

IUPAC Name |

methyl 4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-11-18-19-15(24-11)12-7-9-20(10-8-12)16(21)13-3-5-14(6-4-13)17(22)23-2/h3-6,12H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEBFXWSHKPVTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide](/img/structure/B2504179.png)

![2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2504180.png)

![5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B2504181.png)

![(2Z)-2-cyano-2-[1-methyl-5-(trifluoromethyl)pyridin-2-ylidene]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2504183.png)

![4-chlorobenzyl {5-[(2,6-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2504184.png)

![Ethyl 2-[2-({[(furan-2-yl)formamido]methanethioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B2504185.png)

![3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2504190.png)